4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromo-2-hydroxybenzaldehyde and 4-chloro-2,5-dimethoxyaniline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form the imine linkage.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and high yield.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenolic and imine groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Shares the bromine and chlorine substituents but lacks the imine and methoxy groups.
4-Chloro-2,5-dimethoxybenzaldehyde: Contains the methoxy and chlorine groups but lacks the bromine and imine linkage.
Uniqueness
4-Bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol is unique due to its combination of bromine, chlorine, and methoxy groups, along with the imine linkage. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H13BrClNO3 |
---|---|
Molecular Weight |
370.62 g/mol |
IUPAC Name |
4-bromo-2-[(4-chloro-2,5-dimethoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-14-7-12(15(21-2)6-11(14)17)18-8-9-5-10(16)3-4-13(9)19/h3-8,19H,1-2H3 |
InChI Key |
JYMQLKXKILHLSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N=CC2=C(C=CC(=C2)Br)O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.